(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid
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Overview
Description
Fmoc-Aph(Hor)-OH is a compound that belongs to the family of Fmoc-modified amino acids and peptides The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a widely used protecting group in peptide synthesis due to its stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aph(Hor)-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of Fmoc-Aph(Hor)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aph(Hor)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Fmoc-Aph(Hor)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Utilized in the development of novel materials with unique properties, such as hydrogels and nanostructures.
Mechanism of Action
The mechanism of action of Fmoc-Aph(Hor)-OH involves its ability to form stable peptide bonds with other amino acids. The Fmoc group provides steric hindrance, protecting the amino group during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in further reactions, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid, but with glycine as the amino acid component.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with an additional Boc (tert-butyloxycarbonyl) protecting group on the side chain.
Fmoc-Trp(Boc)-OH: Fmoc-protected tryptophan with a Boc group on the indole nitrogen.
Uniqueness
Fmoc-Aph(Hor)-OH is unique due to its specific amino acid component and the presence of the Fmoc group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[4-[(2,6-dioxo-1,3-diazinane-4-carbonyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSMQUWFLKJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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